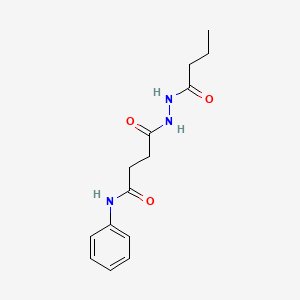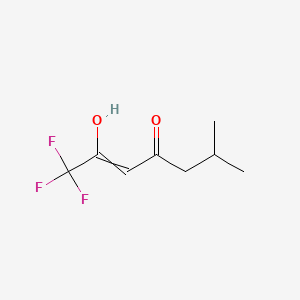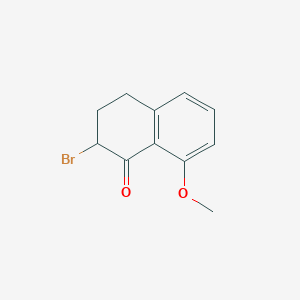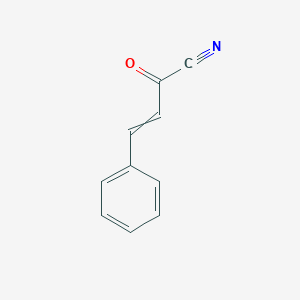![molecular formula C25H27N3OS B12449202 1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea](/img/structure/B12449202.png)
1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-tricyclo[3311~3,7~]dec-1-ylurea is a complex organic compound that features a benzothiazole moiety, a phenyl ring, and a tricyclodecane structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea typically involves multiple steps. One common approach is to start with the synthesis of the benzothiazole moiety, which can be achieved through various methods such as diazo-coupling, Knoevenagel condensation, and Biginelli reaction . The phenyl ring is then introduced through electrophilic aromatic substitution reactions. Finally, the tricyclodecane structure is incorporated using cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as Dess-Martin periodinane.
Reduction: Reduction reactions can be carried out using hydrazine hydrate.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the benzothiazole and phenyl rings.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane at ambient temperature.
Reduction: Hydrazine hydrate in ethanol at 50°C.
Substitution: Various electrophiles and nucleophiles under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiazole derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects . Molecular docking studies have shown its potential to bind to target proteins, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazole: A simpler structure with similar aromatic properties.
2-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl)phenol: Shares the benzothiazole moiety but differs in the phenyl and tricyclodecane structures.
3-(1,3-benzothiazol-2-yl)-2-phenyl: Another benzothiazole derivative with different substituents.
Uniqueness
1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea is unique due to its combination of a benzothiazole moiety, a phenyl ring, and a tricyclodecane structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C25H27N3OS |
|---|---|
Molekulargewicht |
417.6 g/mol |
IUPAC-Name |
1-(1-adamantyl)-3-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]urea |
InChI |
InChI=1S/C25H27N3OS/c1-15-2-7-21-22(8-15)30-23(27-21)19-3-5-20(6-4-19)26-24(29)28-25-12-16-9-17(13-25)11-18(10-16)14-25/h2-8,16-18H,9-14H2,1H3,(H2,26,28,29) |
InChI-Schlüssel |
ZSLSMTJGIZYZKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)NC45CC6CC(C4)CC(C6)C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-[2-(3-acetylanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B12449126.png)
![(5E)-5-[(2,4-dimethylphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12449138.png)

![2-Diethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B12449155.png)
![[3,5-di(propan-2-yl)-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl]methyl pyridine-3-carboxylate](/img/structure/B12449160.png)


![N-(4-chlorophenyl)-2-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12449170.png)
![4-bromo-2-[(E)-[(4-hydroxyphenyl)imino]methyl]phenol](/img/structure/B12449177.png)
![(1R,2S)-2-({2-[(4-{[(2-methylphenyl)carbonyl]amino}phenyl)carbonyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B12449185.png)
![1-[4-(3-Ethylphenoxy)phenyl]ethan-1-one](/img/structure/B12449192.png)
![N-[4-(benzyloxy)phenyl]-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B12449197.png)
![N-(4-{[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]amino}phenyl)benzamide](/img/structure/B12449206.png)
